N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a trifluoromethyl-substituted phenyl ring and a sulfanyl-linked imidazole moiety. Its structure combines electron-withdrawing groups (chloro, trifluoromethyl) with aromatic and heterocyclic systems, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to such electronic and steric profiles.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c19-14-7-6-12(18(20,21)22)10-15(14)24-16(26)11-27-17-23-8-9-25(17)13-4-2-1-3-5-13/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOAFWGVPFPWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Attachment of the Chlorinated Phenyl Ring: The chlorinated phenyl ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Final Assembly: The final step involves the coupling of the imidazole derivative with the chlorinated phenyl derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The compound’s structure can be dissected into three regions:
- Arylacetamide backbone : The 2-chloro-5-(trifluoromethyl)phenyl group provides strong electron-withdrawing effects.
- Sulfanyl bridge : A thioether linkage (-S-) connects the acetamide to the imidazole ring.
Key Structural Analogs
Pharmacological and Physicochemical Comparison
Pharmacological Data
- (E)-2-(2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (IC50 = 5.849) : The trifluoromethyl group correlates with moderate activity, suggesting the target compound may exhibit similar or improved potency due to additional chloro and imidazole substituents.
- N-(2-Chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide : Demonstrated in vivo anti-inflammatory activity, implying nitro groups may enhance efficacy but introduce toxicity risks.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., N-(4-Chlorophenyl)-2-[(1-methyl-5-phenylimidazol-2-yl)sulfanyl]acetamide) .
- Molecular Weight : ~450–500 g/mol (estimated), which may limit blood-brain barrier permeability but enhance protein binding .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H17ClF3N3O3
- Molecular Weight : 427.81 g/mol
- LogP : 3.4237 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 2
The biological activity of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is primarily attributed to its interactions with specific biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. In vitro studies have shown that it inhibits CDK4/CYCLIN D1 and ARK5 kinases, leading to reduced cell proliferation in cancer cell lines .
- Antitumor Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. Its IC50 values range from 1.61 to 1.98 µg/mL, indicating potent antitumor properties .
- Antibacterial Properties : Preliminary studies suggest that the compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific strains and mechanisms remain to be fully elucidated .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Antitumor Efficacy
A study conducted by researchers at MDPI evaluated the cytotoxic effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide on various cancer cell lines using the MTT assay. The results demonstrated a significant reduction in cell viability, with the compound showing comparable efficacy to doxorubicin, a standard chemotherapeutic agent .
Case Study 2: Mechanistic Insights
Molecular dynamics simulations highlighted that the compound interacts with target proteins primarily through hydrophobic contacts, with limited hydrogen bonding interactions. This suggests a specific binding affinity that may contribute to its inhibitory effects on cellular proliferation .
Case Study 3: Antibacterial Activity
In a separate investigation, the compound's antibacterial activity was assessed using the dilution method against various bacterial strains. The findings indicated that it exhibits promising antibacterial properties, particularly against resistant strains, although further studies are required to confirm these results .
Summary of Biological Activity
| Biological Activity | Observations |
|---|---|
| Antitumor Activity | IC50 values between 1.61 - 1.98 µg/mL against A431 and Jurkat cells |
| Enzyme Inhibition | Inhibits CDK4/CYCLIN D1 and ARK5 kinases |
| Antibacterial Properties | Active against selected Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
